molecular formula C19H23N3O B2614037 4-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide CAS No. 400076-94-0

4-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide

Cat. No. B2614037
CAS RN: 400076-94-0
M. Wt: 309.413
InChI Key: NJHWILPTJUTTIG-UHFFFAOYSA-N
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Description

“4-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide” is a compound that has been studied for its potential as a kinase inhibitor . It has been found to exhibit strong antiproliferative activities against BCR-ABL/c-KIT driven CML/GISTs cancer cell lines .


Molecular Structure Analysis

The molecular structure of “4-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide” is complex, with a unique hinge binding formed by NH on the kinase backbone and carbonyl oxygen of the compound . This distinct hinge-binding mode provides a novel pharmacophore for expanding the chemical structure diversity for type II kinase inhibitors .

Mechanism of Action

Target of Action

The primary target of 4-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide is the PDGF receptor tyrosine kinase . This receptor plays a crucial role in cell proliferation, differentiation, and survival .

Mode of Action

4-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide acts as an inhibitor of the PDGF receptor tyrosine kinase . It binds to the receptor and prevents its activation, thereby inhibiting the signal transduction cascades that are initiated by this receptor .

Biochemical Pathways

The inhibition of the PDGF receptor tyrosine kinase by 4-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide affects several biochemical pathways. These include pathways involved in cell proliferation and survival, which are often overactive in cancer cells . By inhibiting these pathways, the compound can help to slow down the growth of cancer cells .

Pharmacokinetics

It is known that the compound can be used in the treatment of angiotensin ii-induced diseases . This suggests that it has good bioavailability and can reach its target sites in the body effectively .

Result of Action

The result of the action of 4-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide is the inhibition of cell proliferation and survival pathways, leading to a slowdown in the growth of cancer cells . This can help to control the progression of diseases such as cancer .

Action Environment

The action of 4-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide can be influenced by various environmental factors. For example, the presence of other compounds in the body can affect its action .

properties

IUPAC Name

4-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c1-15-7-9-16(10-8-15)19(23)20-17-5-3-4-6-18(17)22-13-11-21(2)12-14-22/h3-10H,11-14H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHWILPTJUTTIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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